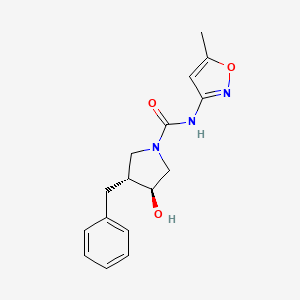![molecular formula C14H14N4O3 B7345572 2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid](/img/structure/B7345572.png)
2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid, commonly known as ACBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ACBC is a heterobifunctional molecule that contains both an azide group and a carboxylic acid group, making it a versatile reagent for chemical biology and bioconjugation studies.
作用机制
ACBC reacts selectively with primary amines and alcohols in biomolecules, forming stable amide and ester bonds, respectively. The azide group in ACBC can also be used for click chemistry reactions, allowing for further functionalization of the labeled biomolecules.
Biochemical and physiological effects:
ACBC has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. In vitro studies have shown that ACBC-labeled proteins retain their activity and stability, indicating that the labeling process does not significantly affect their function.
实验室实验的优点和局限性
One of the main advantages of using ACBC for labeling biomolecules is its high selectivity and specificity. ACBC reacts only with primary amines and alcohols, allowing for precise labeling of specific functional groups in biomolecules. Additionally, ACBC is relatively easy to synthesize and can be used in a wide range of experimental conditions.
However, there are some limitations to using ACBC for labeling biomolecules. For example, the labeling reaction can be slow and requires high concentrations of ACBC, which can be toxic to cells in some cases. Additionally, ACBC is not suitable for labeling biomolecules that contain only secondary or tertiary amines, as these functional groups do not react with ACBC.
未来方向
There are several potential future directions for research involving ACBC. One area of interest is the development of new labeling strategies that use ACBC in combination with other reagents to achieve specific labeling of multiple functional groups in biomolecules. Additionally, ACBC could be used in the development of new biosensors for detecting specific biomolecules in complex biological samples, such as blood or urine. Finally, ACBC could be used in the development of new targeted drug delivery systems, allowing for more precise and effective treatment of diseases.
合成方法
The synthesis of ACBC involves a multi-step process that begins with the preparation of 5-azidocyclohex-3-ene-1-carboxylic acid, which is then coupled with 2-aminobenzoic acid using standard peptide coupling methods. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
ACBC has been used in a wide range of scientific studies, including protein labeling, imaging, and drug discovery. Due to its ability to selectively react with certain functional groups in biomolecules, ACBC has been used to label proteins with fluorescent dyes for imaging purposes. It has also been used to conjugate drugs to specific proteins, allowing for targeted drug delivery. Additionally, ACBC has been used in the development of biosensors for detecting specific biomolecules in complex biological samples.
属性
IUPAC Name |
2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-18-17-10-5-3-4-9(8-10)13(19)16-12-7-2-1-6-11(12)14(20)21/h1-3,5-7,9-10H,4,8H2,(H,16,19)(H,20,21)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDCRKQTFTUCAZ-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NC2=CC=CC=C2C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1C(=O)NC2=CC=CC=C2C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



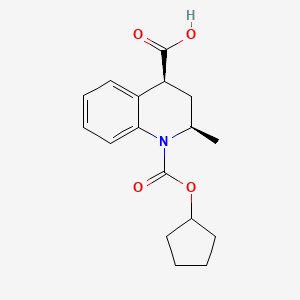
![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
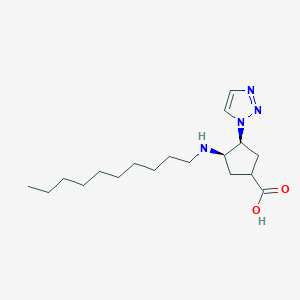
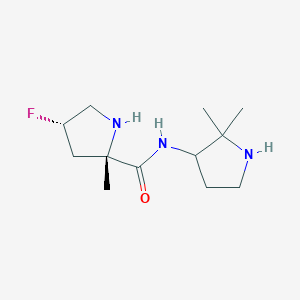
![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
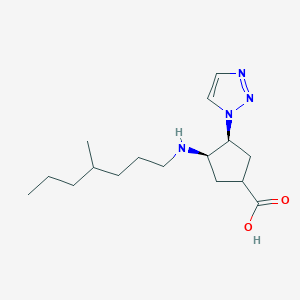
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)
![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![(3R)-1-[5-[(E)-2-(3,5-difluorophenyl)ethenyl]-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7345574.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1,3-benzoxazole](/img/structure/B7345579.png)
